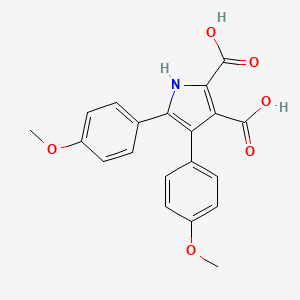
Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- is a heterocyclic aromatic compound with significant potential in various fields of scientific research. This compound is characterized by its pyrrole ring structure substituted with two carboxylic acid groups and two p-methoxyphenyl groups at the 4 and 5 positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of carboxylic acid groups and p-methoxyphenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring or the p-methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.
相似化合物的比较
Similar Compounds
Pyrrole-2,5-dicarboxylic acid: Another pyrrole derivative with carboxylic acid groups at different positions.
Furan-2,5-dicarboxylic acid: A structurally related compound with a furan ring instead of a pyrrole ring.
Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid: A thieno-pyrrole derivative with similar functional groups.
Uniqueness
Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its p-methoxyphenyl substituents also contribute to its unique properties compared to other pyrrole derivatives.
属性
CAS 编号 |
5784-96-3 |
|---|---|
分子式 |
C20H17NO6 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
4,5-bis(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-26-13-7-3-11(4-8-13)15-16(19(22)23)18(20(24)25)21-17(15)12-5-9-14(27-2)10-6-12/h3-10,21H,1-2H3,(H,22,23)(H,24,25) |
InChI 键 |
XORHKYRADZNTOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(NC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


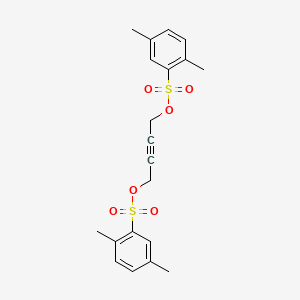

![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
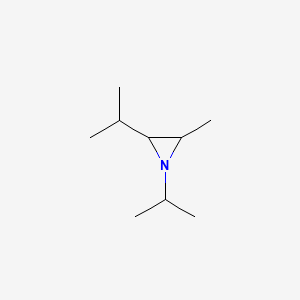
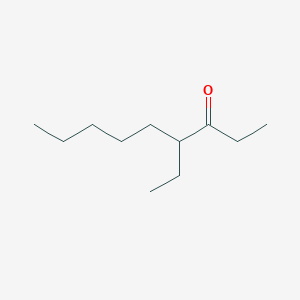
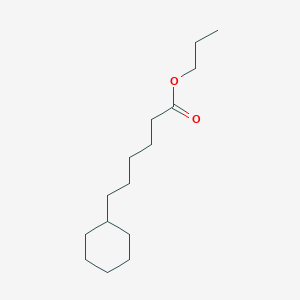

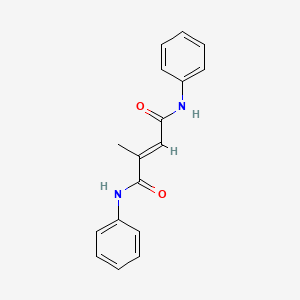
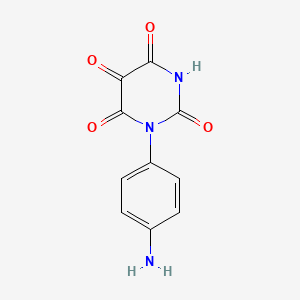
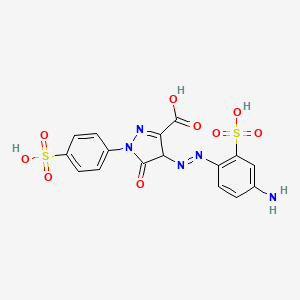
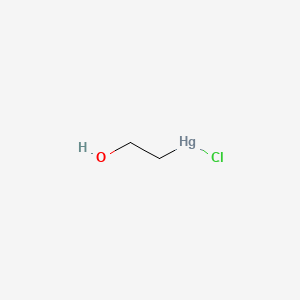
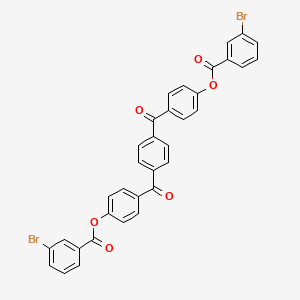
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
